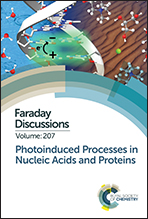Slow stress relaxation in liquid crystal elastomers and gels
Faraday Discussions Pub Date: DOI: 10.1039/A808847K
Abstract
Randomly disordered (polydomain) liquid crystalline elastomers align under stress above the structural glass transition Tg to form a monodomain. We study the dynamics of stress relaxation during the polydomain–monodomain (P–M) transition analysing the results using the spin-glass nematic order concept. The results for different materials show a universal ultra-slow logarithmic behaviour, especially pronounced in the region of the P–M transition. The data are approximated very well by an equation σ(t)∽σeq(ε)+A/(1+α ln t). We propose a theoretical model of self-retardation based on the concept of cooperative mechanical resistance for the re-orientation of each domain, attempting to follow the soft-deformation pathway.
Recommended Literature
- [1] Distillation of castor oil, under reduced pressure
- [2] Removal and immobilisation of cobalt ions by a novel, hierarchically structured, diatomite/zeolite Y composite†
- [3] Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS†
- [4] An efficient and high-throughput electroporation microchip applicable for siRNA delivery†
- [5] Amphotericin B and anidulafungin directly interact with DNA and induce oxidative damage in the mammalian genome†
- [6] In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment†
- [7] Sandwich-like carbon-anchored ultrathin TiO2 nanosheets realizing ultrafast lithium storage†
- [8] Topically resolved intramolecular CH-π interactions in phenylalanine derivatives†
- [9] Ultrathin 2D VOPO4 nanosheets: a novel reinforcing agent in polymeric composites
- [10] Novel imino- and aryl-sulfonate based photoacid generators for the cationic ring-opening polymerization of ε-caprolactone†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 90-99-3
-
CAS no.: 521-10-8
-
CAS no.: 87-42-3
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 87-24-1
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8









